molecular formula C16H15ClN2O B2590931 2-chloro-N-[(6-cyclopropylpyridin-3-yl)methyl]benzamide CAS No. 2097915-59-6

2-chloro-N-[(6-cyclopropylpyridin-3-yl)methyl]benzamide

Cat. No.: B2590931
CAS No.: 2097915-59-6
M. Wt: 286.76
InChI Key: HSHODGQSMOSCRQ-UHFFFAOYSA-N
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Description

2-chloro-N-[(6-cyclopropylpyridin-3-yl)methyl]benzamide is a chemical compound used in scientific research. Its versatile properties make it valuable for studying biological processes and drug development.

Preparation Methods

The synthesis of 2-chloro-N-[(6-cyclopropylpyridin-3-yl)methyl]benzamide typically involves the following steps:

    Starting Materials: The synthesis begins with the preparation of 6-cyclopropylpyridin-3-ylmethylamine and 2-chlorobenzoyl chloride.

    Reaction Conditions: The amine and the acid chloride are reacted under basic conditions, often using a base such as triethylamine, to form the desired benzamide compound.

    Purification: The product is purified using standard techniques such as recrystallization or chromatography to obtain the pure compound.

Industrial production methods may involve similar steps but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

2-chloro-N-[(6-cyclopropylpyridin-3-yl)methyl]benzamide undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used.

    Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common reagents used in these reactions include bases like sodium hydroxide for hydrolysis and oxidizing agents like potassium permanganate for oxidation.

Scientific Research Applications

2-chloro-N-[(6-cyclopropylpyridin-3-yl)methyl]benzamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its interactions with biological targets, such as enzymes and receptors.

    Medicine: It is investigated for its potential therapeutic effects and as a lead compound in drug development.

    Industry: The compound’s properties make it useful in various industrial applications, including the development of new materials and chemicals.

Mechanism of Action

The mechanism of action of 2-chloro-N-[(6-cyclopropylpyridin-3-yl)methyl]benzamide involves its interaction with specific molecular targets. The compound binds to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of the research.

Comparison with Similar Compounds

2-chloro-N-[(6-cyclopropylpyridin-3-yl)methyl]benzamide can be compared with other similar compounds, such as:

    2-chloro-N-(6-cyanopyridin-3-yl)propanamide: This compound has a similar structure but different substituents, leading to different chemical and biological properties.

    Pyrimidine Derivatives: Compounds like 5-bromo-2-fluoro-N-(2-((2-methyl-6-(trifluoromethyl)pyrimidin-4-yl)oxy)phenyl)benzamide exhibit antifungal activity and are used in agricultural applications.

The uniqueness of this compound lies in its specific structure, which imparts distinct chemical reactivity and biological activity, making it valuable for various research and industrial applications.

Properties

IUPAC Name

2-chloro-N-[(6-cyclopropylpyridin-3-yl)methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15ClN2O/c17-14-4-2-1-3-13(14)16(20)19-10-11-5-8-15(18-9-11)12-6-7-12/h1-5,8-9,12H,6-7,10H2,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HSHODGQSMOSCRQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=NC=C(C=C2)CNC(=O)C3=CC=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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